7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Catalog No.
S1934363
CAS No.
2069-32-1
M.F
C13H7F3N2O2S
M. Wt
312.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

CAS Number

2069-32-1

Product Name

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

IUPAC Name

7-nitro-2-(trifluoromethyl)-10H-phenothiazine

Molecular Formula

C13H7F3N2O2S

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H

InChI Key

LLVCJYBCDMKVPS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Description

The exact mass of the compound 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is an organic compound classified under the phenothiazine family, characterized by a phenothiazine core structure substituted with a nitro group at the seventh position and a trifluoromethyl group at the second position. Its molecular formula is C13H7F3N2O2SC_{13}H_{7}F_{3}N_{2}O_{2}S and it possesses a molecular weight of approximately 316.26 g/mol . The presence of the trifluoromethyl group enhances its stability and solubility in organic solvents, while the nitro group can influence its reactivity and biological properties.

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide, which may lead to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the conversion of nitro groups to amines.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of reactive sites on the phenothiazine ring, allowing for halogenation or nitration.

The biological activity of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine is primarily associated with its interaction with dopaminergic receptors. It acts as an antagonist to both D1 and D2 dopamine receptors, which are crucial in regulating various neurological processes. This antagonistic action can affect dopaminergic pathways, potentially leading to alterations in mood, behavior, and perception . Additionally, phenothiazines are known for their antipsychotic properties and are used in the treatment of psychiatric disorders.

The synthesis of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine can be achieved through several methods:

  • Direct Nitration: The compound can be synthesized by nitrating 2-(trifluoromethyl)-10H-phenothiazine using concentrated nitric acid.
  • Refluxing Method: A common method involves refluxing 2-acylamino-4-substituted diphenyl sulfide in the presence of a basic condensing agent, followed by cyclization reactions to form the desired phenothiazine derivative .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis that enhances yield and reduces reaction time while maintaining ecological compatibility .

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine has various applications:

  • Pharmaceuticals: It is utilized in the development of antipsychotic medications due to its ability to modulate dopaminergic activity.
  • Antioxidants: The trifluoromethyl group contributes to its stability, making it suitable for use as an antioxidant in various formulations.
  • Research: This compound serves as a valuable tool in biochemical research for studying receptor interactions and cellular signaling pathways .

Interaction studies involving 7-nitro-2-(trifluoromethyl)-10H-phenothiazine focus on its binding affinity to dopamine receptors. Research indicates that compounds within the phenothiazine class can significantly alter dopaminergic signaling, which is essential for understanding their therapeutic effects and side effects. These studies often employ radiolabeled ligands to quantify binding interactions and assess receptor occupancy in biological systems .

Several compounds share structural similarities with 7-nitro-2-(trifluoromethyl)-10H-phenothiazine, including:

Compound NameStructure CharacteristicsUnique Features
2-(Trifluoromethyl)-10H-phenothiazineLacks nitro substitutionPrimarily used for its antioxidant properties
7-Nitro-10H-phenothiazineLacks trifluoromethyl groupKnown for its antipsychotic effects
10H-PhenothiazineBase structure without substitutionsServes as a precursor for many derivatives

The uniqueness of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine lies in its specific combination of a nitro group and a trifluoromethyl group, which together enhance its biological activity and stability compared to other derivatives. This combination allows for distinct interactions with biological targets while providing enhanced solubility and reactivity profiles not seen in other similar compounds .

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2069-32-1

Wikipedia

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Dates

Modify: 2023-07-22

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